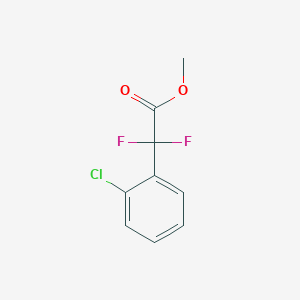

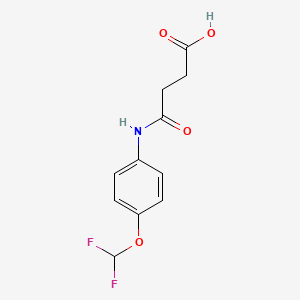

![molecular formula C18H16O7S B3010511 3-[(3,4-二甲氧基苯基)磺酰基]-8-甲氧基-2H-色烯-2-酮 CAS No. 866347-84-4](/img/structure/B3010511.png)

3-[(3,4-二甲氧基苯基)磺酰基]-8-甲氧基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one" is a derivative of 2H-chromen-2-one, which is a scaffold found in various pharmacologically active molecules. The presence of the 3,4-dimethoxyphenylsulfonyl group suggests potential biological activity, as similar structures have been investigated for their anti-cancer properties and ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway .

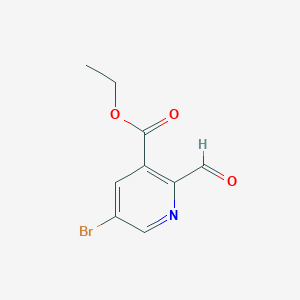

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been explored in several studies. For instance, an improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed from 2,3,4-trimethoxybenzaldehyde, involving methoxy reduction and Knoevenagel reaction, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, a novel synthesis of chromene derivatives was achieved through a Mn(OAc)3-mediated cycloannulative sulfonyl migration cascade, which could offer insights into alternative synthetic pathways for the target compound .

Molecular Structure Analysis

The molecular structure of 2H-chromen-2-one derivatives is characterized by the chromene core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The substitution pattern on the chromene core, such as the 3,4-dimethoxyphenylsulfonyl group, plays a crucial role in determining the biological activity of these molecules .

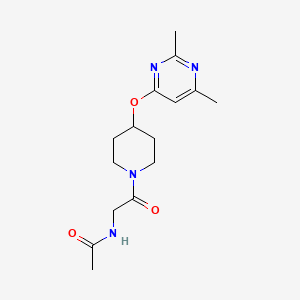

Chemical Reactions Analysis

The chemical reactivity of 2H-chromen-2-one derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a sulfonyl group can facilitate the formation of sulfonamide-based analogs, which have been shown to possess antitumor activity . The compound's methoxy groups may also participate in various chemical reactions, potentially affecting its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromen-2-one derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility has been a challenge for similar compounds, necessitating the development of formulations for effective delivery . The electronic and steric effects of substituents like the 3,4-dimethoxyphenylsulfonyl group can significantly influence these properties and, consequently, the compound's bioavailability and therapeutic potential.

科学研究应用

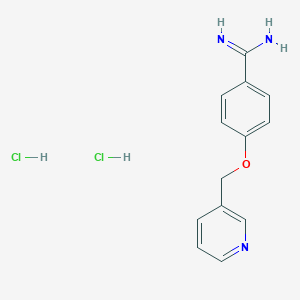

分子表征和生物活性

一项研究重点表征了一种类似于 3-[(3,4-二甲氧基苯基)磺酰基]-8-甲氧基-2H-色烯-2-酮的化合物,特别是 2-(3,4-二甲氧基苯基)-3-(4-氟苯基)-6-甲氧基-4H-色烯-4-酮。该化合物被探索为一种新型的选择性 COX-2 抑制剂,来自单 X 射线晶体学分析和计算机模拟研究的见解提供了有关分子构象和对 COX-2 选择性很重要的结合相互作用的信息 (Rullah 等人,2015)。

衍生物的抗菌作用

关于 4-羟基色烯-2-酮衍生物(与目标化合物密切相关)的研究已经报道了这些化合物的合成和抗菌活性。该研究合成了多种化合物,包括 4-(4-甲氧基苯氨基)-2-氧代-2H-色烯-3-磺酰氯,并评估了它们对各种细菌菌株的抗菌活性。这些化合物表现出显着的抑菌和杀菌活性 (Behrami & Dobroshi,2019)。

结构分析和晶体学

一些研究集中于与 3-[(3,4-二甲氧基苯基)磺酰基]-8-甲氧基-2H-色烯-2-酮 结构相似的化合物的晶体结构和物理化学性质。例如,诺比雷汀(一种具有相似分子结构的类黄酮)的晶体结构得到解析,提供了对其构象手性和采用各种构象的潜力的见解 (Noguchi 等人,2016)。另一项研究分析了 7a-O-甲基脱古埃醇(一种具有与目标化合物相似的色烯环的改性藤黄素)的结构,提供了有关分子堆积和分子间相互作用的数据 (Chantrapromma 等人,2005)。

光致变色和化学性质

关于色烯化合物(包括目标结构)的研究已经调查了它们的光致变色性质。一项研究考察了色烯晶体的光致变色,揭示了这些化合物在特定条件下的新特性 (Hobley 等人,2000)。

作用机制

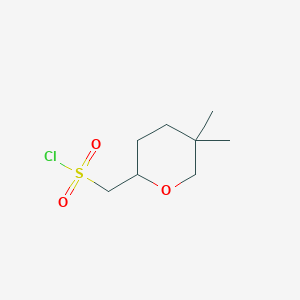

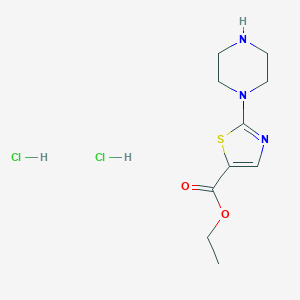

Mode of Action

Based on its structural similarity to other sulfonyl chloride compounds, it may act through a nucleophilic substitution mechanism . In this process, a nucleophile (a molecule that donates an electron pair) attacks the sulfonyl chloride group, leading to the substitution of the chloride atom .

Pharmacokinetics

The presence of the sulfonyl chloride group may also make it susceptible to metabolic reactions involving nucleophilic substitution .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the sulfonyl chloride group, potentially influencing the compound’s mode of action . Additionally, the presence of other molecules that can act as nucleophiles could also impact the compound’s activity.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-13-8-7-12(10-15(13)24-3)26(20,21)16-9-11-5-4-6-14(23-2)17(11)25-18(16)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQLLCPOSZMESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)